1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1,4-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a small-molecule compound featuring a pyrazole core substituted with methyl groups at the 1- and 4-positions. The secondary amine at position 3 is functionalized with a (1-methylpyrazol-3-yl)methyl group, forming a bis-pyrazole scaffold. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9;/h4-5,7H,6H2,1-3H3,(H,11,13);1H |
InChI Key |
ACGCMILGWSMOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of enaminones with hydrazines in the presence of a catalyst such as iodine. This cascade reaction results in the formation of 1,4-disubstituted pyrazoles . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme Lm-PTR1, resulting in inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.
Comparison with Similar Compounds
Structural Analog: PANK Inhibitor (2,4-Dimethyl-N-[3-(Methylthio)Phenyl]-Pyrido[2′,3′:3,4]Pyrazolo[1,5-a]Pyrimidine-3-Propanamide)
- Structural Features :
- Contains a pyrazolo[1,5-a]pyrimidine core with a pyridine ring fused to the pyrazole.
- Substituted with a methylthio-phenyl group and a propanamide side chain.
- Functional Comparison :
- Acts as a pantothenate kinase (PANK) inhibitor in MA-10 cell steroidogenesis studies .
- The target compound lacks the pyrimidine and propanamide moieties, suggesting divergent biological targets.
- The hydrochloride salt in the target compound may improve aqueous solubility compared to the lipophilic propanamide group in the PANK inhibitor.
Table 1: Structural and Functional Comparison with PANK Inhibitor
Pesticidal Tetrazol-5-one Derivatives (e.g., I-8, I-9 in )
- Structural Features: Tetrazol-5-one ring linked to a methylpyrazole or substituted phenyl group. Example: I-8 includes a 2-methyl-4-(1-methylpyrazol-3-yl)phenoxy moiety .
- Functional Comparison: These compounds exhibit fungicidal and pesticidal activity, targeting plant pathogens. The hydrochloride salt may enhance bioavailability compared to neutral pesticidal analogs.
Table 2: Comparison with Pesticidal Tetrazol-5-one Derivatives
Crystalline Benzo[d][1,3]Dioxole Carboxamide ()
- Structural Features: Complex scaffold with benzo[d][1,3]dioxole, methoxyazetidine, and methylthio-pyridinone groups.
- Functional Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
